molecular formula C18H29N3O3 B2626376 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea CAS No. 1797957-15-3

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea

Cat. No.: B2626376
CAS No.: 1797957-15-3
M. Wt: 335.448
InChI Key: UCXXLZONQBEFFY-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a complex organic compound with potential applications in various scientific fields. This compound features a butoxyphenyl group and a hydroxypiperidinyl group linked through an ethyl urea moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves multiple steps. One common method starts with the preparation of 4-butoxyaniline, which is then reacted with ethyl isocyanate to form the corresponding urea derivative. This intermediate is further reacted with 4-hydroxypiperidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidinyl moiety can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxypiperidinyl group can interact with receptors or enzymes, modulating their activity. The butoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea: Similar structure but with a chlorophenyl group instead of a butoxyphenyl group.

    1-(4-Methoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea: Contains a methoxy group instead of a butoxy group.

Uniqueness

1-(4-Butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is unique due to its butoxyphenyl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-2-3-14-24-17-6-4-15(5-7-17)20-18(23)19-10-13-21-11-8-16(22)9-12-21/h4-7,16,22H,2-3,8-14H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXXLZONQBEFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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